molecular formula C18H21N3O B4203276 1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE

1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE

Cat. No.: B4203276
M. Wt: 295.4 g/mol
InChI Key: IOECYCMTEUGPEK-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that features a cyclohexyl group, a furan ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The furan ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated benzodiazole

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazole and furan derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The furan ring can also contribute to the compound’s bioactivity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE: Similar structure but with a thiophene ring instead of a furan ring.

    1-CYCLOHEXYL-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-CYCLOHEXYL-N-[(FURAN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclohexyl-N-(furan-2-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-5-15(6-3-1)21-13-20-17-11-14(8-9-18(17)21)19-12-16-7-4-10-22-16/h4,7-11,13,15,19H,1-3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOECYCMTEUGPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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